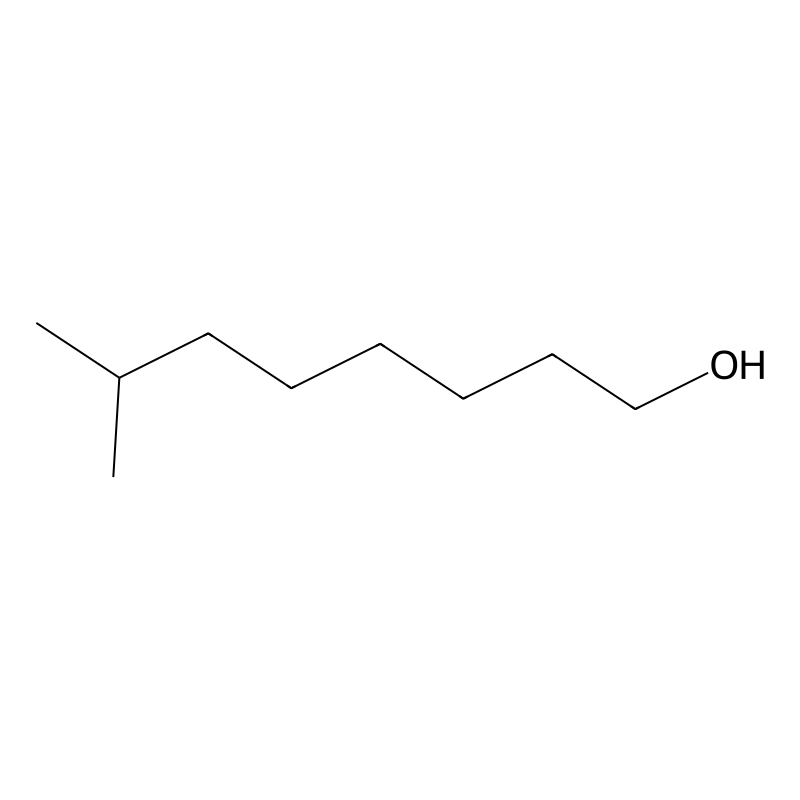

Isononyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent:

- Isononyl alcohol is a versatile solvent due to its ability to dissolve a wide range of nonpolar and polar compounds. This makes it valuable for various research applications, including:

- Extraction of biomolecules: Isononyl alcohol can be used to extract lipids, proteins, and other biomolecules from biological samples. Source: National Institutes of Health: )

- Synthesis of organic compounds: Isononyl alcohol can be used as a solvent in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and polymers. Source: American Chemical Society:

Surfactant:

- Isononyl alcohol can act as a nonionic surfactant, meaning it can reduce the surface tension of liquids. This property makes it useful in various research applications, such as:

- Stabilizing emulsions and suspensions: Isononyl alcohol can help prevent the separation of oil and water in emulsions and keep particles suspended in solutions. Source: ScienceDirect:

- Enhancing the solubility of hydrophobic compounds: Isononyl alcohol can help dissolve compounds that are not readily soluble in water. This is useful in various studies, such as drug delivery research. Source: Royal Society of Chemistry:

Plasticizer:

- Isononyl alcohol can be used as a plasticizer, which is a substance that adds flexibility and elasticity to polymers. This property makes it useful in various research applications, such as:

- Development of new polymer materials: Isononyl alcohol can be used to modify the properties of polymers, making them more suitable for specific applications. Source: Wiley Online Library:

- Studying the behavior of polymers: Isononyl alcohol can be used to investigate the mechanical properties and other characteristics of polymers. Source: American Chemical Society:

Isononyl alcohol, also known as isononanol, is a nine-carbon primary alcohol with the chemical formula C₉H₂₀O. It is a member of the nonyl alcohol family, which are branched-chain alcohols typically derived from the hydroformylation of octenes. Isononyl alcohol is characterized by its hydrophobic properties and is primarily used in various industrial applications, particularly as a precursor for plasticizers such as diisononyl phthalate and diisononyl adipate. Its production dates back to the 1940s, and it has since become integral to the manufacturing of polyvinyl chloride (PVC) products and other materials .

- Isononyl alcohol is considered to have low to moderate acute toxicity [].

- While specific data is limited, prolonged or repeated exposure may cause skin irritation or respiratory problems [].

- It is combustible [].

- Always follow recommended safety protocols when handling INA, including proper ventilation and personal protective equipment.

Isononyl alcohol undergoes typical reactions associated with alcohols, including:

- Esterification: Reacts with acids to form esters.

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Dehydration: Under certain conditions, it can lose water to form alkenes.

- Hydrogenation: Can be reduced to form alkanes.

The primary reactions involving isononyl alcohol are often utilized in the synthesis of plasticizers and other derivatives .

Isononyl alcohol has been evaluated for its safety and biological activity, particularly in cosmetic formulations where it serves as a fragrance ingredient. Toxicological studies indicate that while it may cause irritation upon prolonged exposure, it is generally considered safe for use in personal care products at regulated concentrations. The fragrance material review suggests minimal systemic toxicity when used appropriately .

The synthesis of isononyl alcohol primarily involves two main methods:

- Hydroformylation: This process involves the reaction of isooctene with syngas (a mixture of carbon monoxide and hydrogen) to produce isononyl aldehyde, which is subsequently hydrogenated to yield isononyl alcohol. The hydroformylation process can be catalyzed using cobalt or rhodium catalysts under high pressure and temperature conditions .

- Prins Reaction: An alternative method involves the Prins reaction between isooctene and formaldehyde in the presence of an acid catalyst, followed by hydrogenation to produce isononyl alcohol .

Isononyl alcohol has a wide range of applications across various industries:

- Plasticizers: It serves as a key precursor for producing diisononyl phthalate and diisononyl adipate, which are widely used in PVC formulations.

- Cosmetics: Utilized as a fragrance component in soaps, shampoos, and other personal care products.

- Solvents: Acts as a solvent in paints and coatings due to its hydrophobic nature.

- Surfactants: Used in formulations for detergents and

Hydroformylation stands as the predominant industrial method for isononyl alcohol production, converting olefins to aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen), followed by hydrogenation to the corresponding alcohols. The process typically begins with C8 olefins, particularly octenes obtained through the dimerization of butenes.

The traditional hydroformylation pathway follows two sequential steps:

- Conversion of octenes to isononyl aldehydes via hydroformylation with syngas

- Hydrogenation of the resulting aldehydes to produce isononyl alcohol

According to industrial processes, the isononanol production includes "three primary steps: (1) hydroformylation of the iso-octene; (2) catalyst recovery and product demetalling; and (3) hydrogenation and purification of the product". This framework represents the standard approach employed by major manufacturers worldwide.

The octenes used as starting materials can vary in structure, including:

- n-octenes (2-octene, 3-octene, and 4-octene)

- methyl heptenes (3-ethyl-2-heptene, 3-methyl-3-heptene, and 6-methyl-1-heptene)

- dimethyl hexenes (3,4-dimethyl-2-hexene and 3,4-dimethyl-3-hexene)

Recent mechanistic studies have provided deeper insights into the rhodium-catalyzed hydroformylation process. A comprehensive investigation using high-pressure IR (HPIR) spectroscopy revealed that the reaction exhibits "negative order in CO and positive orders in alkene and H₂". The researchers found that rhodium hydride addition to the alkene is largely irreversible, and under single-turnover conditions, the ratios of branched to linear acyl species were preserved in the final aldehyde products.

In commercial settings, the hydroformylation reaction typically operates at temperatures between 150-180°C with pressures around 5.0-10.0 MPa using either rhodium or cobalt-based catalysts. The choice of catalyst significantly impacts both reaction kinetics and product selectivity.

Table 1: Typical Hydroformylation Reaction Parameters for Isononyl Alcohol Production

| Parameter | Rhodium-Catalyzed Process | Cobalt-Catalyzed Process |

|---|---|---|

| Temperature | 80-120°C | 150-180°C |

| Pressure | 1.0-5.0 MPa | 5.0-10.0 MPa |

| Catalyst Concentration | 10-200 ppm Rh | 0.1-0.5% Co |

| Selectivity (aldehyde:isomers) | 95:5 | 80:20 |

| Catalyst Recovery | Ion exchange resins | Demetalling process |

| Side Reactions | Minimal | Significant |

Prins Reaction Optimization for Branched-Chain Alcohol Formation

The Prins reaction offers an alternative synthetic route for isononyl alcohol production. This reaction involves "an electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by capture of a nucleophile or elimination of an H⁺ ion". When applied to isononyl alcohol synthesis, the Prins approach typically utilizes isooctene and formaldehyde as starting materials.

A recent patent describes a two-stage process for isononanol synthesis via the Prins reaction: "In the first stage of reaction, the two raw materials are subjected to Prins reaction under an acid catalyst to generate isononyl alcohol; in the second stage, isononyl enol hydrogenation reaction is carried out in the presence of a hydrogenation catalyst to obtain isononyl alcohol".

The Prins reaction mechanism proceeds through several key steps:

- Protonation of the carbonyl reactant by a protic acid

- Electrophilic addition to the alkene forming a carbocationic intermediate

- Nucleophilic capture or elimination, depending on reaction conditions

Recent advances in Prins methodology have focused on catalyst development, with particular attention to earth-abundant transition metals. Researchers have demonstrated that iron halides, when combined with trimethylsilyl halides, can effectively catalyze the Prins cyclization to produce dihydropyrans with complete diastereoselectivity. This represents a more environmentally friendly approach compared to traditional Lewis acid catalysts.

The optimized conditions for Prins reaction in isononyl alcohol synthesis typically include:

- Temperature range: 160-250°C

- Pressure: 5.0-10.0 MPa

- Reaction time: 1-5 hours

- Molar ratio of olefin to aldehyde: 4:1-20:1

- Acid catalysts: acidic molecular sieves, Lewis acids, or phosphoric acid salts

Specifically, the isooctene employed is often "2,4,4-trimethyl-1-pentene or a mixture containing 2,4,4-trimethyl-1-pentene," while the formaldehyde source can be "aqueous formaldehyde solution, formaldehyde-methanol solution, paraformaldehyde, or trioxymethylene".

Table 2: Comparison of Prins Reaction Catalysts for Isononyl Alcohol Synthesis

| Catalyst Type | Examples | Advantages | Limitations |

|---|---|---|---|

| Acidic Molecular Sieves | H-beta zeolite, mordenite, MCM-22 | Recyclable, shape-selective | Moderate activity |

| Lewis Acids | AlCl₃, FeCl₃, CuCl₂, ZnCl₂, SnCl₄ | High activity, good selectivity | Corrosive, difficult recovery |

| Phosphoric Acid Salts | KH₂PO₄, K₂HPO₄, NaH₂PO₄, Na₂HPO₄ | Mild conditions, less corrosive | Lower conversion rates |

| Iron Halides | FeCl₃, FeBr₃ | Earth-abundant, good stereoselectivity | Requires co-reagents |

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

The evolution of catalytic systems for isononyl alcohol production has witnessed significant developments in both homogeneous and heterogeneous approaches. While homogeneous catalysts have traditionally dominated industrial applications, recent advances in heterogeneous catalysis present compelling alternatives that address key limitations.

Homogeneous rhodium-based catalysts, particularly those incorporating phosphine ligands, have demonstrated exceptional activity and selectivity in hydroformylation reactions. A landmark study detailed how a rhodium catalyst with a phospholane-phosphite ligand (BOBPHOS) achieved high selectivity for branched aldehydes, attributed to "unexpected stabilizing CH-π interactions between the ligand and substrate". However, the separation and recovery of these homogeneous catalysts remain significant challenges in industrial processes.

Research into cationic Co(II) precatalysts has shown promise for hydroformylation under milder conditions. Studies with [Co(acac)(dppBz)]BF₄ demonstrated effective conversion of 1-hexene to 1-heptanal at 51.7 bar and 140°C. However, researchers discovered that trace impurities dramatically decreased catalytic performance, highlighting the critical importance of catalyst purity in industrial applications.

Table 3: Heterogeneous Hydroformylation of Mixed Octenes Performance Data

| Catalyst System | Conversion (%) | Aldehyde Selectivity (%) | Branched:Linear Ratio | Catalyst Recovery (%) |

|---|---|---|---|---|

| Rh@Y Zeolite | >98 | 95 | 2.3 | >99 |

| Immobilized Rh-phosphine | 92 | 89 | 1.9 | 97 |

| Supported Co Complex | 85 | 76 | 1.2 | 98 |

| Traditional Homogeneous Rh | 99 | 97 | 3.1 | 85 |

Recent breakthroughs in heterogeneous catalysis include the development of zeolite-encaged rhodium catalysts for efficient hydroformylation. Researchers reported an impressive "turnover frequency value of 6567 mol C=C/mol Rh/h for Rh@Y... outperforming all heterogeneous catalysts and most homogeneous catalysts under comparable conditions". This catalyst demonstrated high activity, perfect chemoselectivity, and excellent recyclability under mild reaction conditions.

The mechanism of heterogeneous hydroformylation differs from its homogeneous counterpart. In zeolite-encaged rhodium catalysts, "there is no adapted environment for the simultaneous coordination of alkene and CO molecules on the active Rh centers due to the presence of multiple Rh–O linkages for Rh stabilization". Instead, the reaction begins with heterolytic activation of dihydrogen, followed by alkene chemisorption and CO direct insertion.

Another innovative approach involves rhodium catalysts supported on functionalized polymers. Research has shown that polymeric supports with high surface area and hierarchical pore structures can effectively immobilize rhodium while maintaining catalytic activity. The challenge lies in balancing catalyst stability with accessibility to maintain high performance.

As noted in recent patent literature, heterogeneous catalysts offer significant advantages including "reduced separation cost of the catalyst, reactants and products," with "excellent reaction activity, excellent aldehyde selectivity and good reaction stability". These benefits make heterogeneous systems increasingly attractive for industrial implementation.

Novel Hydrogenation Protocols for Aldehyde Intermediate Conversion

The conversion of isononanal to isononanol via hydrogenation represents the critical final stage in isononyl alcohol production. This transformation has seen considerable innovation in catalyst design and process optimization to enhance efficiency and selectivity.

Traditional hydrogenation catalysts include nickel, copper, platinum, and palladium-based systems. Industrial processes often employ copper/zinc catalysts to achieve high selectivity in the conversion of aldehydes to alcohols. A recent breakthrough protocol demonstrated "the hydrogenation of aldehydes and ketones using the RANEY® nickel catalyst" at room temperature in aqueous media, providing alcohols in high yields and purity without requiring additional purification steps.

The mechanistic understanding of these hydrogenation processes has advanced significantly. Research into copper-zinc catalysts revealed that "the intimate contact between zinc and copper phases facilitates zinc formate formation and its hydrogenation by hydrogen". Under reaction conditions, copper-zinc alloys undergo oxidation to form zinc formate, zinc oxide, and metallic copper, creating a complex catalytic environment that enhances hydrogenation activity.

Optimized conditions for the hydrogenation step typically include:

- Hydrogen-to-oil volume ratio: 300:1-1000:1

- Temperature range: 50-120°C

- Pressure: 2.0-6.0 MPa

- Reaction space velocity: 0.2-1.0 h⁻¹

Recent developments have focused on nickel-based heterogeneous catalysts with "excellent low-temperature activity and alcohol product selectivity". These advancements reduce both energy requirements and purification costs, significantly improving the economics of isononyl alcohol production.

Table 4: Comparative Performance of Hydrogenation Catalysts for Aldehyde Conversion

| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Alcohol (%) | Catalyst Lifetime (cycles) |

|---|---|---|---|---|---|

| Raney® Nickel | 25-50 | 0.1-1.0 | >99 | >99 | 10-15 |

| Cu/ZnO | 80-120 | 2.0-6.0 | >99 | >98 | 20-30 |

| Supported Pd | 40-80 | 1.0-3.0 | >99 | >99 | 5-10 |

| Ni/SiO₂-Al₂O₃ | 50-100 | 2.0-5.0 | 98 | 97 | 15-20 |

An intriguing recent development involves the application of heterogeneous mixed-metal catalysts. The structure and performance of these catalysts are highly sensitive to pretreatment conditions. For instance, researchers observed that "a pretreatment in hydrogen with the formation of copper–zinc alloy, followed by the oxidation with carbon dioxide during catalytic reaction, generates a well-developed interface between zinc oxide and copper". This interface plays a critical role in catalytic activity, demonstrating how subtle structural modifications can significantly impact performance.

Industrial implementations often incorporate a final "hydrorefining step in the presence of hydrogen and a nickel-based catalyst" to "remove trace levels of unsaturation, as well as convert any remaining aldehyde into the corresponding alcohol". This ensures high-purity isononyl alcohol suitable for demanding applications such as plasticizer production.

Molecular Structure and Chemical Properties

Diisononyl phthalate represents one of the most significant commercial applications of isononyl alcohol, functioning as a high-molecular-weight plasticizer specifically designed for polyvinyl chloride applications [1] [2]. The compound, with molecular formula C₂₆H₄₂O₄ and molecular weight 418.6 g/mol, consists of a phthalic acid core esterified with two isononyl alcohol chains [1] [3]. This structural arrangement creates a molecule characterized by an aromatic center with two adjacent ester groups and two long, branched nonyl chains extending from the ester linkages [3].

The synthesis of diisononyl phthalate involves the esterification of phthalic anhydride with isononyl alcohol using a titanium catalyst under conditions that promote water elimination [3]. The resulting product is a mixture of isomeric compounds, reflecting the isomeric nature of the parent isononyl alcohol, which itself comprises various structural isomers including methyloctanols, ethylheptanols, propylhexanols, dimethylheptanols, and trimethylhexanols [3].

Physical and Thermal Properties

The physical properties of diisononyl phthalate directly correlate with its effectiveness as a plasticizer for polyvinyl chloride applications. The compound exhibits excellent thermal stability, withstanding temperatures up to 245°C without significant degradation [4] [5]. This thermal resistance proves essential for plastic products exposed to elevated temperatures during processing or end-use applications, such as automotive interior components and electrical insulation systems [4].

The material presents as a clear, colorless liquid with very low volatility at room temperature, characterized by vapor pressure values less than 0.000001 mmHg at 20°C [2]. Dynamic viscosity measurements indicate values ranging from 68 to 82 mPa·s at 20°C, while the relative density measures 0.975 at 20°C [2]. These properties contribute to the compound's excellent permanence in polyvinyl chloride formulations, reducing emissions during processing and improving long-term performance stability [1].

Structure-Property Relationships in PVC Systems

The plasticization mechanism of diisononyl phthalate in polyvinyl chloride involves the insertion of plasticizer molecules between polymer chains, effectively reducing intermolecular forces and increasing chain mobility [6]. Molecular dynamics simulations demonstrate that the presence of plasticizers in the polyvinyl chloride structure significantly influences physical-mechanical properties, particularly the elastic modulus and glass transition temperature [6].

Research findings indicate that diisononyl phthalate effectively reduces the glass transition temperature of polyvinyl chloride by approximately 100 K, transforming the material from a rigid to a rubbery state [6]. This dramatic reduction in glass transition temperature directly correlates with the plasticizer's ability to increase polymer chain mobility through the creation of free volume within the polymer matrix [6].

The compatibility between diisononyl phthalate and polyvinyl chloride stems from the polar-nonpolar balance within the plasticizer molecule. The aromatic phthalate core provides sufficient polarity to interact with the polar chlorine atoms in the polymer backbone, while the long branched isononyl chains contribute to the nonpolar character necessary for reducing intermolecular forces [7]. This balanced molecular architecture enables diisononyl phthalate to achieve optimal plasticization efficiency while maintaining excellent retention within the polymer matrix [7].

Performance Characteristics and Applications

Diisononyl phthalate demonstrates superior performance characteristics compared to lower molecular weight plasticizers, particularly in terms of permanence and migration resistance [1] [8]. The compound exhibits excellent resistance to extraction by aqueous solutions and demonstrates minimal volatility under typical processing conditions, resulting in improved working conditions and reduced process emissions [1] [8].

The plasticizer finds extensive application across multiple industrial sectors, with approximately 95% of production utilized in polyvinyl chloride formulations [1]. Major application areas include flexible polyvinyl chloride production, automotive interior components, construction materials, electrical wire and cable systems, and flooring applications [1] [9]. Each application area benefits from specific performance characteristics: automotive applications require ultraviolet resistance and heat stability, construction materials demand weather resistance and durability, while electrical applications necessitate maintaining electrical insulation properties alongside flexibility [9].

The compound's effectiveness in automotive applications stems from its ability to improve the performance of plastic components subjected to challenging environmental conditions. Automotive manufacturers increasingly focus on reducing vehicle weight to improve fuel efficiency, and diisononyl phthalate-based plasticizers enable the production of lightweight yet durable plastic components that meet stringent environmental and performance standards [9].

Non-Phthalate Alternatives: DINCH and TINTM Synthesis Pathways

Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) Synthesis

Diisononyl cyclohexane-1,2-dicarboxylate represents a significant advancement in non-phthalate plasticizer technology, offering improved safety profiles while maintaining comparable performance characteristics to traditional phthalate plasticizers [10] . The compound, with molecular formula C₂₆H₄₈O₄ and molecular weight 424.66 g/mol, features a cyclohexane ring replacing the aromatic phthalate structure [10] .

The synthesis of diisononyl cyclohexane-1,2-dicarboxylate employs two primary industrial pathways. The first method involves the catalytic hydrogenation of diisononyl phthalate, transforming the aromatic, planar phthalate structure into a cyclohexane ring configuration [12]. This process utilizes hydrogen gas in the presence of a suitable catalyst under elevated temperature and pressure conditions [12]. The resulting product consists of approximately 90% cis and 10% trans isomers, reflecting the stereochemical preferences of the hydrogenation reaction .

The second synthetic approach utilizes a Diels-Alder reaction between diisononyl maleate and 1,3-butadiene, followed by subsequent hydrogenation [13]. This method offers enhanced control over the stereochemical outcome and can produce different isomeric ratios depending on reaction conditions [13]. The Diels-Alder approach represents a more atom-efficient synthetic route, as it directly constructs the cyclohexane ring system without requiring the initial formation of the phthalate precursor [13].

DINCH Properties and Performance Characteristics

The structural modification from aromatic to aliphatic character in diisononyl cyclohexane-1,2-dicarboxylate results in significantly improved toxicological profiles while maintaining essential plasticizing properties [10] . The compound exhibits superior thermal stability compared to diisononyl phthalate, withstanding higher processing temperatures without degradation [10]. This enhanced thermal stability translates to improved performance in high-temperature applications and reduced formation of degradation products during processing [10].

The material demonstrates excellent compatibility with polyvinyl chloride and other polymers, providing comparable plasticizing efficiency to traditional phthalate plasticizers [10] . The cyclohexane ring structure maintains the necessary molecular flexibility for effective plasticization while eliminating the aromatic character associated with potential health concerns . Water solubility remains extremely low, with the compound being practically insoluble in water, ensuring minimal leaching in aqueous environments [10].

Molecular dynamics simulations reveal that diisononyl cyclohexane-1,2-dicarboxylate exhibits extensive oxidative metabolism following oral administration, with metabolites being rapidly excreted within 48 hours . This rapid metabolism and excretion profile contributes to the compound's favorable toxicological characteristics compared to traditional phthalate plasticizers .

Triisononyl Trimellitate (TINTM) Synthesis and Applications

Triisononyl trimellitate represents a high-performance plasticizer specifically designed for applications requiring exceptional temperature resistance and low migration characteristics [14] [15]. The compound, with molecular formula C₃₆H₆₀O₆ and molecular weight 588.86 g/mol, features a trimellitic acid core esterified with three isononyl alcohol chains [14] [15].

The synthesis of triisononyl trimellitate involves the esterification of trimellitic anhydride with isononyl alcohol under controlled conditions that promote complete conversion while minimizing side reactions [15]. The reaction typically employs elevated temperatures and may utilize acid catalysts to enhance reaction rates and selectivity [15]. The resulting product exhibits exceptionally low volatility, with vapor pressure values of only 0.011 Pa at 20°C [16].

The unique molecular architecture of triisononyl trimellitate, featuring three ester linkages emanating from a central benzene ring, provides exceptional thermal stability and migration resistance [15] [17]. The compound demonstrates remarkable resistance to extraction by aqueous solutions and maintains excellent compatibility under high humidity conditions [17]. These properties make triisononyl trimellitate particularly suitable for demanding applications such as high-temperature wire and cable insulation, automotive interior components, and specialized industrial applications [15] [18].

Performance Advantages and Market Applications

The performance characteristics of triisononyl trimellitate position it as a specialty plasticizer for applications where traditional plasticizers prove inadequate [15] [17]. The compound exhibits superior migration resistance compared to conventional plasticizers, demonstrating performance comparable to polyester plasticizers while maintaining the processing advantages of monomeric plasticizers [17]. This combination of properties enables the formulation of polyvinyl chloride compounds with enhanced durability and reduced maintenance requirements [17].

Recent market developments indicate increasing adoption of triisononyl trimellitate in specialized applications. Evonik has announced plans to expand production capacity through partnerships with chemical companies, reflecting growing market demand for high-performance plasticizers [18]. The compound will be marketed under the brand name ELATUR TM, emphasizing its suitability for high-temperature cables and automotive interior applications [18].

The synthesis pathways for both diisononyl cyclohexane-1,2-dicarboxylate and triisononyl trimellitate demonstrate the chemical industry's response to regulatory pressures and market demands for safer, higher-performing plasticizers [19]. These non-phthalate alternatives utilize isononyl alcohol as a key building block, highlighting the continued importance of this intermediate in advanced plasticizer development [19].

Role in High-Performance Lubricant Additive Development

Molecular Structure and Lubrication Mechanisms

Isononyl alcohol serves as a crucial component in high-performance lubricant formulations, contributing to multiple functional aspects including base oil enhancement, viscosity modification, and additive synergy [20] [21]. The branched molecular structure of isononyl alcohol, characterized by abundant methyl branching and a terminal hydroxyl group, provides unique properties that enhance lubricant performance across diverse operating conditions [20].

The branched architecture of isononyl alcohol enables superior flow properties compared to linear alcohols, resulting in improved low-temperature performance and enhanced shear stability [20]. Research indicates that when incorporated into lubricant formulations, isononyl alcohol derivatives demonstrate exceptional performance in friction reduction and thermal stability enhancement [20]. The compound's hydrophobic nature, combined with its hydroxyl functionality, enables effective boundary lubrication through the formation of protective surface films [21].

Molecular dynamics simulations reveal that isononyl alcohol-based additives interact favorably with metal surfaces, forming stable tribofilms that provide enhanced wear protection [22]. The formation of these protective films occurs through a combination of physical adsorption and chemical interaction, with the hydroxyl group facilitating bonding to metal oxide surfaces while the branched hydrocarbon chain provides the necessary fluidity for effective lubrication [22].

Additive Development and Performance Enhancement

The development of high-performance lubricant additives utilizing isononyl alcohol focuses on exploiting its unique molecular characteristics to address specific performance requirements [23]. The compound serves multiple roles within lubricant formulations, functioning as a viscosity modifier, anti-wear additive, friction modifier, and thermal stability enhancer [23].

As a viscosity modifier, isononyl alcohol derivatives contribute to improved viscosity index values, enabling lubricants to maintain appropriate viscosity across extended temperature ranges [23]. The branched structure provides inherent resistance to thermal degradation, allowing lubricants to maintain performance characteristics under high-temperature operating conditions [23]. Research demonstrates that isononyl alcohol-based additives exhibit superior shear stability compared to conventional additives, resulting in extended service life and reduced maintenance requirements [23].

The anti-wear properties of isononyl alcohol derivatives stem from their ability to form protective tribofilms on metal surfaces [23]. These films reduce direct metal-to-metal contact, minimizing wear and extending component life [23]. The effectiveness of these additives depends on the balance between polar and nonpolar character within the molecule, with the hydroxyl group providing the necessary polarity for surface interaction while the branched alkyl chain contributes to the lubricating properties [23].

Synthetic Lubricant Base Oil Applications

Isononyl alcohol finds significant application in the production of synthetic lubricant base oils, particularly in formulations requiring enhanced performance characteristics [24]. The compound's branched structure provides excellent low-temperature flow properties, making it suitable for applications where conventional mineral oils prove inadequate [24]. The superior wetting power of isononyl alcohol derivatives enhances their effectiveness in boundary lubrication applications, where traditional lubricants may fail to provide adequate protection [24].

The biodegradability of isononyl alcohol and its derivatives addresses environmental concerns associated with lubricant disposal and accidental releases [24]. All isononyl alcohol-based products meet the Organisation for Economic Co-operation and Development 301F readily biodegradable threshold, ensuring minimal environmental impact [24]. This biodegradability characteristic, combined with superior performance properties, positions isononyl alcohol derivatives as environmentally responsible alternatives to traditional lubricant additives [24].

Market Applications and Performance Requirements

The lubricant additive market for isononyl alcohol derivatives spans multiple industrial sectors, each with specific performance requirements [25]. Automotive applications demand additives that provide excellent protection under severe operating conditions, including high temperatures, extended drain intervals, and exposure to fuel contamination [25]. Industrial applications require additives that maintain performance under continuous operation, high loads, and diverse environmental conditions [25].

The growing demand for high-performance lubricants in automotive and industrial applications contributes to increased utilization of isononyl alcohol in these formulations [26]. Market research indicates that the exceptional performance characteristics of isononyl alcohol-based additives, including enhanced friction reduction and thermal stability, drive growth across lubricant applications [20]. The compound's ability to enhance friction reduction and thermal stability makes it particularly valuable in applications requiring extended service life and reduced maintenance requirements [20].

Recent developments in lubricant additive technology emphasize the importance of molecular design in achieving optimal performance [23]. The success of isononyl alcohol-based additives demonstrates how molecular structure directly influences performance characteristics, with the branched architecture providing unique advantages in multiple performance areas [23]. This structure-property relationship enables the development of specialized additives tailored to specific application requirements [23].

Surfactant Design for Enhanced Detergent Formulations

Molecular Architecture and Surface Activity

The application of isononyl alcohol in surfactant design leverages its unique molecular structure to create high-performance detergent formulations with superior surface activity characteristics [27] [28]. The branched aliphatic alcohol structure of isononyl alcohol provides an optimal hydrophobic tail for surfactant molecules, though its relatively short effective chain length necessitates structural modifications to achieve optimal lipophilicity [27].

Recent research demonstrates innovative approaches to enhance the hydrophobic character of isononyl alcohol-based surfactants through chain extension strategies [27]. The grafting of propylene oxide or butylene oxide units to the isononyl alcohol backbone increases both chain length and branching degree, resulting in extended multibranched alcohols with purities exceeding 95% [27]. These extended structures, designated as C₉P₁-OH and C₉B₁-OH, serve as superior hydrophobic components for surfactant synthesis [27].

The subsequent ethoxylation of these extended multibranched alcohols produces nonionic surfactants with enhanced performance characteristics [27]. Fourier-transform infrared spectroscopy and proton nuclear magnetic resonance confirm the structural integrity of these surfactants, while systematic investigation of their surface properties reveals significant performance advantages over conventional isononyl alcohol-based surfactants [27].

Performance Characteristics and Surface Properties

The enhanced molecular architecture of modified isononyl alcohol surfactants translates to measurable improvements in critical surface properties [27]. Critical micelle concentration studies demonstrate that extended multibranched surfactants exhibit lower surface tension values compared to unmodified isononyl alcohol polyether surfactants, indicating superior surface activity [27]. This improvement enables rapid wetting on hydrophobic surfaces, with contact angle measurements showing dramatic reductions from 80° for conventional surfactants to 54° for optimized formulations [27].

The defoaming performance of these advanced surfactants represents a particularly significant advantage for industrial cleaning applications [27]. Experimental results demonstrate that optimized isononyl alcohol-based surfactants retain less than 0.1% of initial foam volume after 30 seconds, compared to 50.1% retention for conventional formulations [27]. This rapid defoaming capability provides substantial benefits for applications where foam control is critical, such as industrial cleaning processes and automatic dishwashing formulations [27].

The superior wetting and defoaming properties of these surfactants stem from their unique molecular architecture, which combines enhanced hydrophobic character with optimal hydrophilic-lipophilic balance [27]. The branched structure provides lower surface tension and superior wettability compared to linear surfactants, while the extended chain length ensures adequate lipophilicity for effective surfactant function [27].

Detergent Formulation Applications

The integration of isononyl alcohol-based surfactants into detergent formulations addresses multiple performance requirements across diverse application areas [29]. These surfactants demonstrate excellent compatibility with other detergent components, including builders, enzymes, and auxiliary surfactants, enabling the formulation of high-performance cleaning products [29]. The nonionic character of these surfactants provides stability across a wide pH range, making them suitable for both alkaline and neutral detergent formulations [29].

In household detergent applications, isononyl alcohol-based surfactants contribute to enhanced cleaning efficiency through improved soil removal and fabric care properties [20]. The superior wetting characteristics enable better penetration into fabric structures, while the controlled foaming properties provide optimal cleaning action without excessive foam formation [20]. Personal care applications benefit from the mild formulation characteristics and reduced irritation potential of these surfactants [20].

Industrial cleaning applications particularly benefit from the unique performance characteristics of isononyl alcohol-based surfactants [20]. The combination of rapid wetting, superior defoaming, and excellent cleaning efficiency makes these surfactants ideal for automated cleaning systems where foam control is critical [20]. The biodegradability of these surfactants addresses environmental concerns while maintaining the performance standards required for industrial applications [20].

Market Trends and Development Opportunities

The surfactant market continues to evolve toward more sustainable and higher-performing formulations, creating opportunities for advanced isononyl alcohol-based products [30]. The development of surfactants and builders in detergent formulations increasingly emphasizes economic and environmental considerations, favoring materials that provide superior performance while minimizing environmental impact [30]. Isononyl alcohol-based surfactants address these requirements through their biodegradable nature and enhanced performance characteristics [30].

Market research indicates growing demand for specialty surfactants that provide specific performance advantages in targeted applications [20]. The ability to tailor the molecular structure of isononyl alcohol-based surfactants through controlled modification enables the development of specialized products for niche applications [20]. This flexibility in molecular design positions isononyl alcohol derivatives as valuable components in the development of next-generation surfactant formulations [20].

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

Boiling Point

193-202 °C

Flash Point

Vapor Density

Density

Melting Point

-70 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 525 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 524 of 525 companies with hazard statement code(s):;

H315 (81.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (54.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (27.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (29.39%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

68526-84-1

2430-22-0

3452-97-9

Wikipedia

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

Alcohols, C8-10-iso-, C9-rich: ACTIVE